molecular formula C24H29NO5 B15180393 Pentanoic acid, 4-[[[4-[[(pentyloxy)carbonyl]oxy]phenyl]imino]methyl]phenyl ester CAS No. 50261-59-1

Pentanoic acid, 4-[[[4-[[(pentyloxy)carbonyl]oxy]phenyl]imino]methyl]phenyl ester

Cat. No.: B15180393
CAS No.: 50261-59-1
M. Wt: 411.5 g/mol
InChI Key: AMHOXZKEIVGXFJ-UHFFFAOYSA-N
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Description

Chemical Structure: The compound features a pentanoic acid backbone esterified to a phenyl group substituted with an iminomethylene (-CH=N-) linkage. This Schiff base connects to a second phenyl ring bearing a pentyloxy carbonyloxy (-O-CO-O-C₅H₁₁) substituent.

Schiff base formation: Condensation of a 4-aminophenyl derivative with a carbonyl-containing precursor.

Esterification: Reaction with pentyloxy carbonyl chloride or activated intermediates using coupling agents like CDI (1,1'-carbonyldiimidazole) .

Properties

CAS No.

50261-59-1

Molecular Formula

C24H29NO5

Molecular Weight

411.5 g/mol

IUPAC Name

[4-[(4-pentoxycarbonyloxyphenyl)iminomethyl]phenyl] pentanoate

InChI

InChI=1S/C24H29NO5/c1-3-5-7-17-28-24(27)30-22-15-11-20(12-16-22)25-18-19-9-13-21(14-10-19)29-23(26)8-6-4-2/h9-16,18H,3-8,17H2,1-2H3

InChI Key

AMHOXZKEIVGXFJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC(=O)OC1=CC=C(C=C1)N=CC2=CC=C(C=C2)OC(=O)CCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pentanoic acid, 4-[[[4-[[(pentyloxy)carbonyl]oxy]phenyl]imino]methyl]phenyl ester typically involves multiple steps, including esterification and imination reactions. The process begins with the esterification of pentanoic acid with pentyloxycarbonyl chloride in the presence of a base such as pyridine. This is followed by the reaction of the resulting ester with 4-aminobenzaldehyde to form the imine derivative .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Pentanoic acid, 4-[[[4-[[(pentyloxy)carbonyl]oxy]phenyl]imino]methyl]phenyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce amines .

Scientific Research Applications

Pentanoic acid, 4-[[[4-[[(pentyloxy)carbonyl]oxy]phenyl]imino]methyl]phenyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of Pentanoic acid, 4-[[[4-[[(pentyloxy)carbonyl]oxy]phenyl]imino]methyl]phenyl ester involves its interaction with molecular targets such as enzymes and receptors. The ester and imine functionalities allow it to form hydrogen bonds and other interactions with biological molecules, influencing their activity and function .

Comparison with Similar Compounds

Structural Analogs and Functional Group Variations

The following compounds share structural motifs (Schiff bases, ester linkages, or aryl groups) and are compared in Table 1:

Compound Name Key Substituents Molecular Formula Molecular Weight Applications/Properties Ref.
Target Compound Pentyloxy carbonyloxy, iminomethylene C₂₆H₃₁NO₅ 449.53 g/mol Potential liquid crystal, drug intermediate
4-{[(4-Iodophenyl)imino]methyl}phenyl octadecanoate () Iodophenyl, octadecanoate ester C₂₅H₃₀INO₂ 527.42 g/mol Liquid crystal, UV/Vis chromophore
NOBOW () Nonyloxy, benzoate ester C₂₉H₃₁NO₃ 457.57 g/mol Chiral liquid crystal guest material
Pentanoic acid 4-[(4-hydroxyphenyl)methyl]phenyl ester () Hydroxyphenylmethyl C₁₈H₂₀O₃ 284.35 g/mol High boiling point (432.6°C), polar applications
Micafungin Side Chain Methyl Ester () Pentyloxy phenyl isoxazole C₂₂H₂₃NO₄ 365.42 g/mol Pharmaceutical intermediate (antifungal)

Key Observations :

  • Chain Length Effects: The pentyloxy group in the target compound offers intermediate hydrophobicity compared to NOBOW’s nonyloxy chain (C₉H₁₉O-), which enhances thermal stability in liquid crystals .
  • Schiff Base vs. Isoxazole: The iminomethylene group in the target compound contrasts with the isoxazole ring in Micafungin’s derivative, impacting π-π stacking and dipole interactions .
  • Polarity: The hydroxyphenylmethyl substituent in increases polarity (acidic pKa ~10.18) compared to the target’s non-polar pentyloxy group .

Physicochemical Properties

  • Boiling Point : The target compound’s boiling point is expected to exceed 400°C (analogous to ’s 432.6°C) due to aromatic stacking and molecular weight .
  • Solubility : The pentyloxy chain enhances organic solubility (e.g., in chloroform or DCM) compared to shorter-chain analogs like methyl esters () .

Q & A

Q. What are the established synthetic routes for this compound, and what are their respective yield efficiencies?

The synthesis of this compound involves multi-step organic reactions, leveraging esterification, imine formation, and functional group protection/deprotection strategies. A common approach includes:

  • Step 1 : Reacting 4-hydroxyphenyl pentyloxy carbonate with a carbonyl chloride to form the activated intermediate.
  • Step 2 : Condensation with 4-aminophenyl pentanoate to generate the imine linkage.
    Yields typically range from 40–60%, depending on solvent polarity and catalyst selection (e.g., Lewis acids like BF₃·Et₂O for imine stabilization). Side reactions, such as hydrolysis of the ester group, necessitate anhydrous conditions .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the imine (C=N, δ 8.3–8.5 ppm) and ester (C=O, δ 170–175 ppm) functionalities.
  • Gas Chromatography-Mass Spectrometry (GC-MS) : Used to verify purity and detect volatile byproducts. Non-polar columns (e.g., DB-5) with temperature gradients (45–220°C) are optimal .
  • Infrared Spectroscopy (IR) : Peaks at ~1720 cm⁻¹ (ester C=O) and ~1640 cm⁻¹ (C=N) validate functional groups .

Q. What safety precautions are essential when handling this compound?

  • Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of fine particles.
  • Spill Management : Absorb with inert material (e.g., silica gel) and dispose as hazardous waste. Toxicity data are limited, so treat it as a potential irritant (skin/eye contact protocols in ).

Q. How do structurally similar compounds inform potential applications of this compound?

Analogous imine-containing esters are used in:

  • Drug Delivery : As pH-sensitive linkers due to imine hydrolysis in acidic environments .
  • Materials Science : As crosslinkers in polymer networks .

Advanced Research Questions

Q. How can computational methods optimize synthesis pathways for this compound?

Quantum mechanical calculations (e.g., DFT) predict transition states and intermediate stability, guiding solvent/catalyst selection. For example:

  • Reaction Path Search : Identifies low-energy pathways for imine formation, reducing trial-and-error experimentation.
  • Machine Learning : Analyzes historical reaction data to prioritize high-yield conditions (e.g., solvent polarity, temperature) .

Q. How can researchers resolve contradictions in reaction yields across solvent systems?

Discrepancies often arise from solvent-dependent side reactions. Methodological steps include:

  • Kinetic Profiling : Monitor reaction progress via HPLC to identify byproduct formation.
  • Solvent Screening : Test polar aprotic (e.g., DMF) vs. non-polar (toluene) solvents. For example, DMF may accelerate imine formation but increase ester hydrolysis .

Q. What strategies assess the compound’s stability under varying pH and temperature?

  • Accelerated Stability Studies : Incubate the compound at 40–60°C and pH 2–9 for 1–4 weeks.
  • Analytical Endpoints : Use LC-MS to quantify degradation products (e.g., free pentanoic acid from ester hydrolysis). Stability in neutral buffers (pH 7) is typically highest .

Q. How do the imine and ester groups influence reactivity in nucleophilic environments?

  • Imine Group : Susceptible to nucleophilic attack (e.g., by amines or water), forming secondary amines or hydrolyzing to carbonyl compounds.
  • Ester Group : Reacts with nucleophiles (e.g., hydroxides) via saponification. Steric hindrance from the pentyloxy chain may slow reactivity .

Q. What computational tools predict interactions with biological macromolecules?

  • Molecular Docking : Simulate binding to proteins (e.g., serum albumin) using AutoDock Vina.
  • MD Simulations : Analyze stability of ligand-receptor complexes over nanosecond timescales. The compound’s ester moiety may exhibit hydrophobic interactions, while the imine could form hydrogen bonds .

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